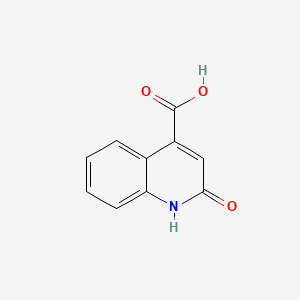

2-ヒドロキシキノリン-4-カルボン酸

説明

2-Hydroxyquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid . It is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . The empirical formula is C10H7NO3 and the molecular weight is 189.17 .

Synthesis Analysis

A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity . The synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis

The molecular formula of 2-Hydroxyquinoline-4-carboxylic acid is C10H7NO3 . The molecular weight is 189.17 .Chemical Reactions Analysis

2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .Physical and Chemical Properties Analysis

The melting point of 2-Hydroxyquinoline-4-carboxylic acid is >300 °C . It is soluble in alcohol, diethyl ether, and dilute HCl, and slightly soluble in water .科学的研究の応用

生物活性化合物の合成

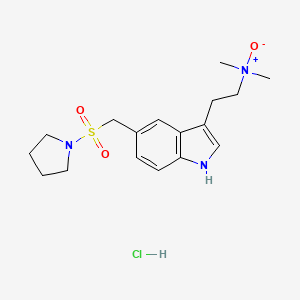

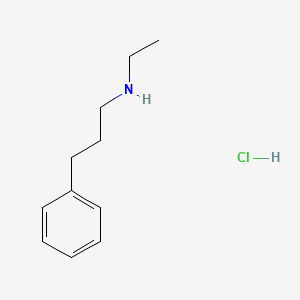

2-ヒドロキシキノリン-4-カルボン酸: は、様々な生物活性化合物を合成するための足場として機能します。 これは、キノリン誘導体の合成における重要な中間体であり、キノリン誘導体は、その治療の可能性により医薬品化学において顕著な存在感を示しています {svg_1}.

抗酸化活性

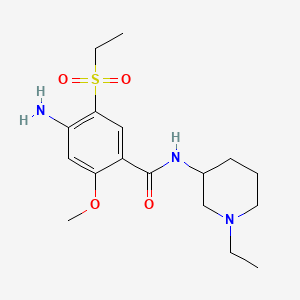

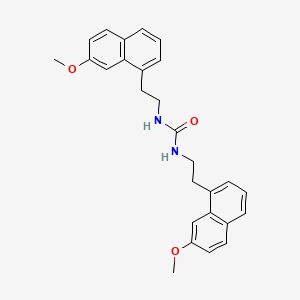

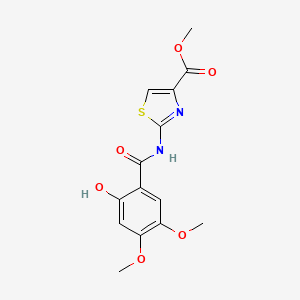

2-ヒドロキシキノリン-4-カルボン酸の誘導体は、その抗酸化特性について合成され、評価されています。 これらの化合物は、ABTS法などのアッセイを使用して、フリーラジカルを捕捉する有効性を決定するために試験されています {svg_2}.

製薬用途

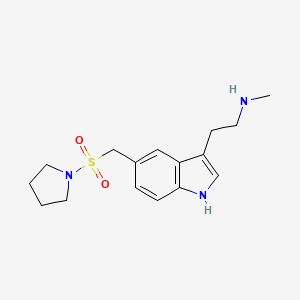

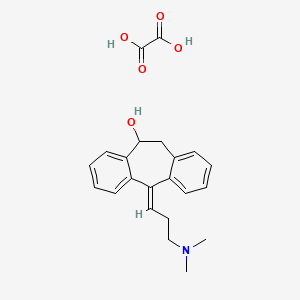

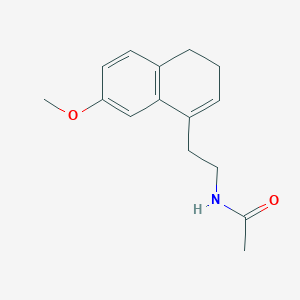

この化合物の誘導体は、様々な製薬活性を示します。 これらは、化学療法薬としての可能性を探求されており、一部は抗癌剤や免疫抑制剤として有望視されています {svg_3}.

抗興奮毒性および抗けいれん作用

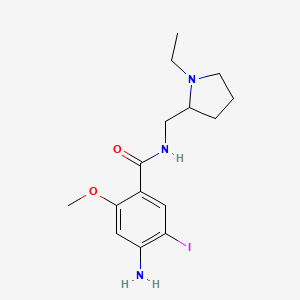

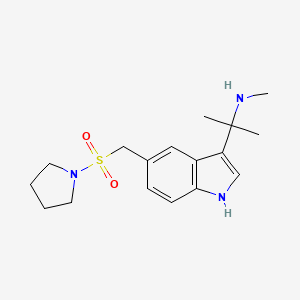

2-ヒドロキシキノリン-4-カルボン酸: およびその水和形態は、神経生物学的障害の治療に使用されます。 これらは、広範囲にわたる興奮性アミノ酸拮抗薬として作用し、抗興奮毒性および抗けいれん作用をもたらします {svg_4}.

合成方法の改善

この化合物は、キノリン誘導体の合成方法の改善に関与しています。 例えば、これは、環境への影響を軽減し、目的とする生成物の収率を向上させることを目指したプロトコルで使用されています {svg_5}.

ハイブリッド分子の作成

研究者は、2-ヒドロキシキノリン-4-カルボン酸と他の薬理活性部分を組み合わせて、ハイブリッド分子を設計および合成しています。 このプロセスは、抗酸化活性を強化し、様々な構造修飾の影響を調査することを目的としています {svg_6}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-Hydroxyquinoline-4-carboxylic acid is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a bacterium known for its metabolic versatility .

Biochemical Pathways

It is known that quinoline derivatives, which include 2-hydroxyquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting their synthesis and functionalization for biological and pharmaceutical activities .

Result of Action

It has been used in the radiolysis of carboxyquinolines and the chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . This suggests that it may have a role in these chemical reactions.

Action Environment

It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also known that the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources .

特性

IUPAC Name |

2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSHNFBQNVGXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166250 | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-89-8, 84906-81-0 | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15733-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchoninic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the typical structural features of metal complexes formed with 2-Hydroxyquinoline-4-carboxylic acid (H2hqc)?

A1: H2hqc commonly acts as a bidentate ligand, coordinating to metal ions like Eu3+ through both the oxygen of the hydroxyl group and the oxygen of the carboxylate group. [, , ]. The resulting complexes can exhibit different geometries around the metal center, such as distorted tricapped trigonal prisms. []. These complexes can further assemble into supramolecular frameworks through hydrogen bonding and π-π stacking interactions. [].

Q2: How does the addition of ancillary ligands like 1,10-phenanthroline (Phen) or triphenylphosphine oxide (TPPO) influence the luminescence properties of Europium-H2hqc complexes?

A2: Incorporating ancillary ligands like Phen and TPPO can significantly enhance the fluorescence intensity of Europium-H2hqc complexes. [, ] This enhancement is attributed to the ancillary ligands' ability to transfer energy to the Eu3+ ion, promoting its characteristic red emissions. Notably, Phen has been observed to be a more effective sensitizer compared to TPPO in these systems. [].

Q3: What role does the carbon chain length of organic bases play in the synthesis and luminescent properties of Europium-H2hqc complexes?

A3: Studies have shown that using organic bases with longer carbon chains during the synthesis of Europium-H2hqc complexes leads to increased fluorescence intensities. [] For example, complexes synthesized with tributylamine exhibited higher fluorescence compared to those synthesized with triethylamine. This suggests that the organic base plays a role in the complex formation and influences the efficiency of energy transfer to the Eu3+ ion. [].

Q4: Can 2-Hydroxyquinoline-4-carboxylic acid be used in thin film fabrication, and what are the potential applications?

A4: Yes, 2-Hydroxyquinoline-4-carboxylic acid (HQA) has been successfully used in conjunction with Eu(thd)3 in an atomic/molecular layer deposition (ALD/MLD) process to create luminescent Eu-HQA thin films. [] In these films, HQA acts as a sensitizer, extending the excitation wavelength range up to approximately 400 nm and enabling efficient red Eu3+ luminescence. [] This technology shows promise for applications in bioimaging, especially when combined with nanoplasmonic structures to further enhance emission intensity and enable FRET-based sensing. []

Q5: What synthetic routes are commonly employed for preparing derivatives of 2-Hydroxyquinoline-4-carboxylic acid, and what are their potential applications?

A5: Several synthetic strategies have been reported for preparing derivatives of 2-Hydroxyquinoline-4-carboxylic acid. One approach involves reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation, leading to the formation of various quinoline-4-carboxylic acid derivatives. [] Another method utilizes substituted anilines and diethyl ethoxymethylenemalonate to yield 3-aryl-2-hydroxyquinoline-4-carboxylic acids or 2-aryl-3-hydroxyquinoline-4-carboxylic acids through a series of reactions. [] These derivatives, particularly the 3-aryl and 2-aryl substituted ones, have demonstrated potential as antioxidants. [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)